molecular formula C19H23N3O3S B2966423 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034385-96-9

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2966423
CAS No.: 2034385-96-9
M. Wt: 373.47
InChI Key: JTULALMSULECBS-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:

    Formation of the Bicyclic Core: This involves a Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic structure.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the bicyclic core using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide: Lacks the methylsulfonyl group.

    N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzoate: Contains a benzoate group instead of a benzamide group.

Uniqueness

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-26(24,25)22-17-8-9-18(22)13-15(12-17)20-19(23)14-4-6-16(7-5-14)21-10-2-3-11-21/h2-7,10-11,15,17-18H,8-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTULALMSULECBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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